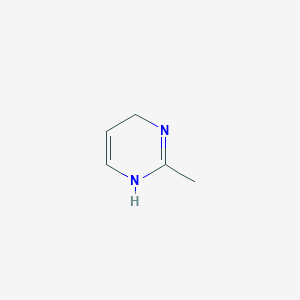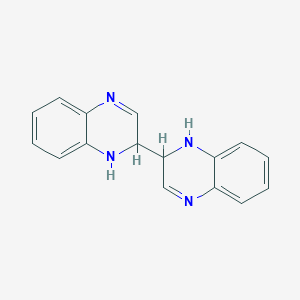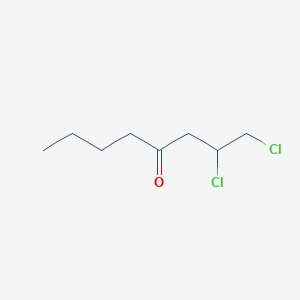
1,2-Dichlorooctan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichlorooctan-4-one is an organic compound with the molecular formula C8H14Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms attached to the first and second carbon atoms of an octanone backbone
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dichlorooctan-4-one can be synthesized through the chlorination of octan-4-one. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
化学反応の分析
Types of Reactions: 1,2-Dichlorooctan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1,2-dichlorooctanol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted octanones with different functional groups.
科学的研究の応用
1,2-Dichlorooctan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism by which 1,2-dichlorooctan-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This can lead to various biological effects, depending on the specific targets and pathways involved.
類似化合物との比較
1,2-Dichlorooctane: Similar structure but lacks the ketone group.
1,2-Dichlorobutane: Shorter carbon chain with similar chlorination pattern.
1,2-Dichloropropane: Even shorter carbon chain with similar chlorination.
Uniqueness: 1,2-Dichlorooctan-4-one is unique due to the presence of both chlorine atoms and a ketone group, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological systems.
特性
CAS番号 |
102502-67-0 |
|---|---|
分子式 |
C8H14Cl2O |
分子量 |
197.10 g/mol |
IUPAC名 |
1,2-dichlorooctan-4-one |
InChI |
InChI=1S/C8H14Cl2O/c1-2-3-4-8(11)5-7(10)6-9/h7H,2-6H2,1H3 |
InChIキー |
LYEXRDCFFXNMIU-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)CC(CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane](/img/structure/B14340019.png)
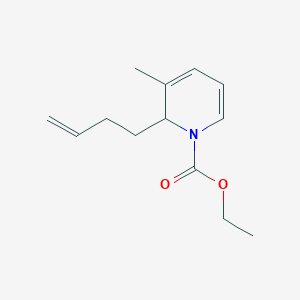
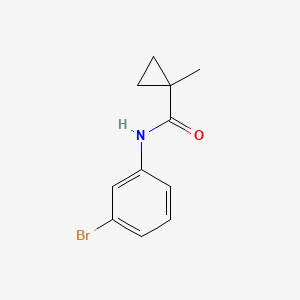
![1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene](/img/structure/B14340042.png)
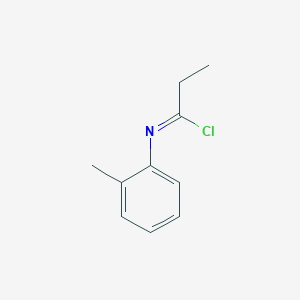
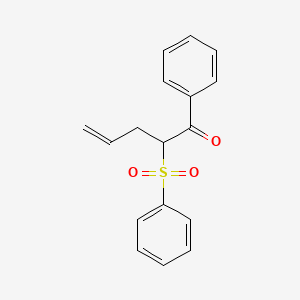
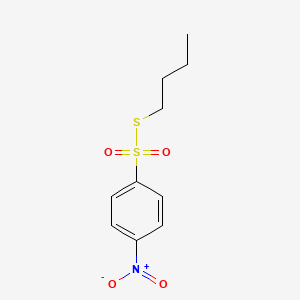
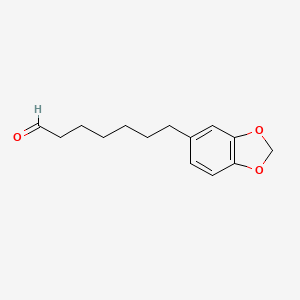
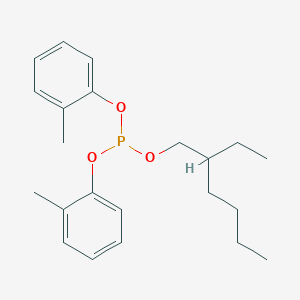
![Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate](/img/structure/B14340065.png)
oxophosphanium](/img/structure/B14340068.png)
